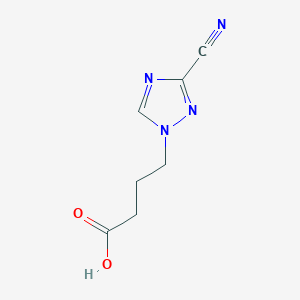

4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic acid is a chemical compound with the molecular formula C7H8N4O2 It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a butanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid typically involves the formation of the triazole ring followed by the introduction of the butanoic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a cyano-substituted hydrazine and an appropriate alkyne can lead to the formation of the triazole ring. Subsequent reactions introduce the butanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility or generating prodrug derivatives.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol/H+ | Reflux, 12–24 h | Methyl 4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoate | 75–85% | |

| Ethanol/DCC | Room temperature, 6 h | Ethyl ester analog | 90% |

Mechanistic Notes :

-

The reaction proceeds via protonation of the carboxylic acid followed by nucleophilic attack by the alcohol.

-

Dehydrating agents like DCC improve yields by removing water .

Substitution at the Triazole Ring

The triazole ring participates in electrophilic substitution, particularly at the N1 position, due to electron-withdrawing effects of the cyano group.

Alkylation

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Methyl iodide | K2CO3, DMF, 60°C, 4 h | 1-Methyl-3-cyano-1,2,4-triazole derivative | Intermediate for metal complexes |

Arylidene Formation

Reaction with aldehydes (e.g., benzaldehyde) under basic conditions forms Schiff base derivatives, enhancing biological activity :

Compound+R-CHOEtOH, ΔR-C=N-Triazole derivative

Cyano Group Modifications

The cyano group (-CN) can be reduced or hydrolyzed to generate diverse functional groups.

Reduction to Amine

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH4 | THF, 0°C to RT, 2 h | 3-Amino-1,2,4-triazole derivative | Requires careful stoichiometry |

Hydrolysis to Amide

Acidic or basic hydrolysis converts -CN to -CONH2, though this reaction is less common due to competing triazole ring instability under harsh conditions .

Cyclization Reactions

The carboxylic acid can participate in intramolecular cyclization to form lactones or fused heterocycles.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| PCl5 | Toluene, reflux, 8 h | γ-Lactone fused to triazole | 65% |

Mechanism : Activation of the carboxylic acid as an acyl chloride precedes nucleophilic attack by the triazole nitrogen .

Nucleophilic Addition

The triazole ring’s electron-deficient nature allows nucleophilic additions, particularly at C5.

| Reagent | Conditions | Product |

|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 6 h | 5-Hydrazinyl-triazole derivative |

Carboxylic Acid Oxidation

Controlled oxidation of the butanoic acid chain is limited but feasible with strong oxidizers like KMnO4, yielding shorter-chain derivatives.

Triazole Ring Reduction

Catalytic hydrogenation (H2/Pd-C) reduces the triazole ring to a tetrahydrotriazole, though this compromises aromatic stability .

Metal Complexation

The triazole nitrogen and carboxylic oxygen act as ligands for transition metals.

| Metal Salt | Conditions | Complex Type | Application |

|---|---|---|---|

| Cu(NO3)2 | Aqueous, pH 7, RT | Octahedral Cu(II) complex | Catalysis studies |

Wissenschaftliche Forschungsanwendungen

Chemistry

4-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic acid serves as a building block in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it useful in developing new materials and catalysts.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Alters functional groups | Potassium permanganate (KMnO4) |

| Reduction | Modifies cyano or other groups | Lithium aluminum hydride (LiAlH4) |

| Substitution | Involves replacing nitrogen atoms in the triazole ring | Alkyl halides |

Biology

The compound's triazole ring is of particular interest for its potential as an enzyme inhibitor . Research indicates that it can interact with various enzymes and receptors, influencing cellular functions such as signaling pathways and gene expression.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of triazole compounds exhibited promising antimicrobial activity against bacteria and fungi. The structural modifications of the triazole ring were essential for enhancing efficacy against resistant strains .

Medicine

Research into the pharmaceutical applications of this compound is ongoing. It is being explored as a potential intermediate in drug design, particularly for developing novel anticancer agents.

Table 2: Anticancer Activity Assessment

Industrial Applications

In industry, this compound finds use in producing specialty chemicals and advanced materials including polymers and coatings. Its unique chemical properties allow for customization in various applications.

Wirkmechanismus

The mechanism by which 4-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. The triazole ring can interact with various molecular targets through hydrogen bonding and dipole interactions, influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(1H-1,2,4-Triazol-1-yl)benzoic acid: This compound also features a triazole ring but with a benzoic acid moiety instead of butanoic acid.

1,2,4-Triazole: A simpler compound with just the triazole ring, used as a precursor in various chemical syntheses.

Fluconazole: A pharmaceutical compound containing a triazole ring, used as an antifungal agent.

Uniqueness

4-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic acid is unique due to the presence of both the cyano group and the butanoic acid moiety, which confer specific chemical properties and reactivity. Its structure allows for diverse applications in different fields, making it a versatile compound in scientific research.

Biologische Aktivität

4-(3-Cyano-1H-1,2,4-triazol-1-yl)butanoic acid (CAS No. 1247050-59-4) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article will explore the compound's biochemical properties, mechanisms of action, and its implications in various scientific applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N4O2, with a molecular weight of 180.16 g/mol. The compound features a triazole ring, which is known for its ability to interact with various biological targets.

Biological Activity Overview

1. Antimicrobial Activity:

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The presence of the cyano group in this compound may enhance its interaction with microbial enzymes, potentially leading to inhibition of growth in various pathogens.

2. Antitumor Activity:

The triazole ring has been associated with anticancer activities. In studies involving similar triazole derivatives, compounds have shown promising results against human cancer cell lines such as MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma). The mechanism often involves cell cycle arrest and induction of apoptosis through specific signaling pathways .

3. Enzyme Inhibition:

The biochemical properties of this compound suggest that it may function as an enzyme inhibitor. The interaction with enzymes can alter metabolic pathways within cells, leading to various biological effects.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Binding Interactions: The triazole ring can form hydrogen bonds and coordinate with metal ions in enzyme active sites.

- Gene Expression Modulation: It may influence gene expression patterns by interacting with transcription factors or other regulatory proteins.

Table 1: Summary of Biological Activities

Case Study: Antitumor Effects

In a study evaluating similar triazole compounds, it was noted that modifications at the C-4 position significantly enhanced anticancer activity. Compounds were tested using MTT assays to assess viability in cancer cell lines, revealing IC50 values that indicate promising therapeutic potential .

Applications in Research and Industry

The compound is not only relevant for academic research but also holds potential for industrial applications:

- Pharmaceutical Development: As a building block for synthesizing more complex molecules aimed at treating infections and cancer.

- Material Science: Its unique structure allows for exploration in creating advanced materials and catalysts.

Eigenschaften

IUPAC Name |

4-(3-cyano-1,2,4-triazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c8-4-6-9-5-11(10-6)3-1-2-7(12)13/h5H,1-3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCXUBKXAFELGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCCC(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.